1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15357508
Molecular Formula: C21H28N6O2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N6O2 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C21H28N6O2/c1-15-5-7-16(8-6-15)13-27-17(14-26-11-9-23(2)10-12-26)22-19-18(27)20(28)25(4)21(29)24(19)3/h5-8H,9-14H2,1-4H3 |
| Standard InChI Key | VGWVGMKDVHJSAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C |
Introduction
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. It features a purine base structure with various functional groups, including methyl, benzyl, and piperazine moieties, which contribute to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its structural similarity to drugs used in managing conditions like type 2 diabetes.
Synthesis
The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step synthetic routes. These processes often start with commercially available purine derivatives such as 1,3-dimethylxanthine. Advanced techniques like continuous flow reactors and chromatography are used to enhance yield and ensure product quality.
Biological Activities
This compound has been studied for its potential biological activities, particularly in the management of diabetes. It is structurally related to Linagliptin, a medication used for controlling blood sugar levels in type 2 diabetes patients. Similar compounds have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
| Biological Activity | Description |
|---|---|
| DPP-IV Inhibition | Potential application in diabetes management |
| Structural Similarity | Related to Linagliptin, a known DPP-IV inhibitor |
Research Findings
Research on this compound focuses on understanding its interactions with biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. The presence of both piperazine and methylbenzyl groups suggests that it may have a distinct mechanism of action or enhanced potency in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume